Samidorphan

説明

[Olanzapine] is an effective atypical antipsychotic that, like other antipsychotics, is associated with weight gain, metabolic dysfunction, and increased risk of type II diabetes. This compound is a novel opioid antagonist structurally related to [naltrexone], with a higher affinity for opioid receptors, more potent μ-opioid receptor antagonism, higher oral bioavailability, and a longer half-life, making it an attractive candidate for oral dosing. Although antipsychotic-induced weight gain is incompletely understood, it is thought that the opioid system plays a key role in feeding and metabolism, such that opioid antagonism may be expected to ameliorate these negative effects. This compound has been shown in animal models and clinical trials to ameliorate [olanzapine]-induced weight gain and metabolic dysfunction. this compound was first approved as a variety of fixed-dose combination tablets with [olanzapine] by the FDA on May 28, 2021, and is currently marketed under the trademark LYBALVI™ by Alkermes Inc.

This compound is an Opioid Antagonist. The mechanism of action of this compound is as an Opioid Antagonist.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for bipolar i disorder and schizophrenia and has 4 investigational indications.

See also: this compound L-Malate (active moiety of).

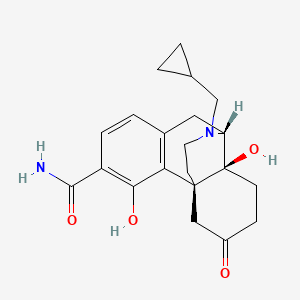

Structure

3D Structure

特性

Key on ui mechanism of action |

Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential. |

|---|---|

CAS番号 |

852626-89-2 |

分子式 |

C21H26N2O4 |

分子量 |

370.4 g/mol |

IUPAC名 |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |

InChI |

InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1 |

InChIキー |

RYIDHLJADOKWFM-MAODMQOUSA-N |

異性体SMILES |

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O |

正規SMILES |

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |

外観 |

Solid powder |

melting_point |

196.6-196.8 |

他のCAS番号 |

852626-89-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

freely soluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Samidorphan; RDC 0313; RDC-0313; RDC0313; ALKS-33; ALKS33; ALKS 33; |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Samidorphan as an Opioid Receptor Modulator

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan is a novel opioid receptor modulator, structurally analogous to naltrexone, that exhibits a distinct and complex pharmacodynamic profile.[1][2][3] It functions as a key component in combination therapies, most notably with the atypical antipsychotic olanzapine (marketed as Lybalvi®), to mitigate metabolic side effects such as weight gain associated with olanzapine treatment.[4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interactions with the three major opioid receptors: mu (μ), kappa (κ), and delta (δ). It details its binding affinities, functional activities, and the experimental methodologies used to characterize these properties.

Pharmacodynamics: A Tripartite Opioid Receptor Interaction

This compound's primary mechanism involves its high-affinity binding to μ-, κ-, and δ-opioid receptors, where it displays a mixed profile of antagonism and partial agonism. In vivo, its predominant effect is that of a μ-opioid receptor (MOR) antagonist.

In Vitro Receptor Binding and Functional Activity

In vitro studies have precisely quantified this compound's interaction with cloned human opioid receptors. It binds with the highest affinity to the MOR, followed by the KOR and DOR. Functionally, it acts as a potent MOR antagonist while demonstrating partial agonist activity at both KOR and DOR.

Data Presentation: Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative parameters defining this compound's in vitro profile.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) and Functional Antagonism (IC₅₀) of this compound

| Receptor | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Mu (μ) Opioid Receptor | Kᵢ | 0.052 ± 0.0044 | |

| IC₅₀ | 0.88 ± 0.14 | ||

| Kappa (κ) Opioid Receptor | Kᵢ | 0.23 ± 0.018 | |

| IC₅₀ | 38 ± 8.8 | ||

| Delta (δ) Opioid Receptor | Kᵢ | 2.7 ± 0.36 | |

| IC₅₀ | 6.9 ± 2.1 |

Kᵢ: Inhibitor constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Functional Agonist Potency (EC₅₀) and Efficacy (Eₘₐₓ) of this compound

| Receptor | Parameter | Value | Reference |

|---|---|---|---|

| Mu (μ) Opioid Receptor | Eₘₐₓ | 3.8% | |

| Kappa (κ) Opioid Receptor | EC₅₀ | 3.3 nM | |

| Eₘₐₓ | 36% | ||

| Delta (δ) Opioid Receptor | EC₅₀ | 1.5 nM | |

| Eₘₐₓ | 35% |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect relative to a full agonist.

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the inhibitory G protein, Gαi/o. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound modulates this pathway differently at each receptor. At the MOR, it competitively blocks endogenous and exogenous agonists, preventing the inhibition of adenylyl cyclase. At KOR and DOR, its partial agonism leads to a submaximal inhibition of adenylyl cyclase compared to full agonists.

In Vivo Receptor Occupancy

Nonclinical studies in rats have characterized the in vivo brain receptor occupancy of this compound at clinically relevant plasma concentrations. These studies confirm its high occupancy at MOR and substantial engagement of KOR and DOR, a profile distinct from other opioid antagonists like naltrexone, which has minimal DOR occupancy at similar concentrations.

Table 3: In Vivo Opioid Receptor Occupancy of this compound in Rats

| Receptor | Parameter | Value | Reference |

|---|---|---|---|

| Mu (μ) Opioid Receptor | EC₅₀ (Occupancy) | 5.1 nM | |

| % Occupancy* | 93.2% | ||

| Kappa (κ) Opioid Receptor | EC₅₀ (Occupancy) | 42.9 nM | |

| % Occupancy* | 41.9% | ||

| Delta (δ) Opioid Receptor | EC₅₀ (Occupancy) | 54.7 nM | |

| % Occupancy* | 36.1% |

*At a clinically relevant unbound brain concentration of 23.1 nM.

Mechanism in Combination Therapy (Olanzapine/Samidorphan)

The combination of olanzapine and this compound (LYBALVI®) is indicated for schizophrenia and bipolar I disorder. While olanzapine is a highly effective antipsychotic, its utility is often limited by significant weight gain and metabolic disturbances. The opioid system, particularly the MOR, is implicated in the regulation of appetite and reward pathways associated with food intake. By acting as a MOR antagonist, this compound is thought to counteract the effects of olanzapine on these pathways, thereby mitigating weight gain without compromising olanzapine's antipsychotic efficacy.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assays (for Kᵢ Determination)

These competitive binding assays are used to determine the affinity (Kᵢ) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) stably expressing a high density of the human opioid receptor subtype of interest (MOR, KOR, or DOR).

-

Assay Incubation: Membranes are incubated in a buffer solution with a constant, low concentration of a high-affinity radioligand specific for the receptor (e.g., [³H]DAMGO for MOR).

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Equilibrium & Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition curve to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assays (for Functional Activity)

This functional assay measures the initial step of G protein activation following receptor engagement by a ligand, allowing for the differentiation of agonists, partial agonists, and antagonists.

Methodology:

-

Membrane & Reagent Preparation: As with binding assays, membranes from cells expressing the opioid receptor of interest are used. Reagents include [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

-

Assay Setup: Membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

-

Ligand Addition:

-

Agonist Mode (for EC₅₀/Eₘₐₓ): Increasing concentrations of the test compound (this compound) are added.

-

Antagonist Mode (for IC₅₀): Increasing concentrations of the test compound are added in the presence of a fixed, known concentration of a full agonist.

-

-

Initiation & Incubation: The reaction is initiated by adding a low concentration of [³⁵S]GTPγS. Upon receptor activation by an agonist, the Gα subunit exchanges GDP for [³⁵S]GTPγS. The plate is incubated to allow this exchange to occur.

-

Termination & Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound, typically by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to G proteins on the filter is quantified by scintillation counting.

-

Data Analysis: The specific binding is plotted against the ligand concentration. Non-linear regression is used to fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ (for agonists) or IC₅₀ (for antagonists).

cAMP Assays

These assays measure the downstream consequence of Gαi/o protein activation: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. They are used to confirm the functional effects observed in GTPγS assays.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

-

Stimulation: Cells are treated with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels.

-

Ligand Treatment: Cells are co-incubated with the stimulator and varying concentrations of the test compound (this compound). An agonist will cause a dose-dependent decrease in the stimulated cAMP levels.

-

Cell Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: The results are plotted as cAMP concentration versus ligand concentration to determine potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).

Conclusion

This compound is a potent opioid receptor modulator with a unique pharmacological profile characterized by high-affinity MOR antagonism and partial agonism at KOR and DOR. This distinct mechanism, particularly its potent blockade of the μ-opioid receptor, provides the scientific rationale for its use in combination with olanzapine to mitigate metabolic side effects. The comprehensive characterization of its binding and functional properties through rigorous in vitro and in vivo studies underpins its role in modern therapeutics for complex psychiatric disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In vivo Characterization of the Opioid Receptor-Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Binding Affinity of Samidorphan for Opioid Receptors

This technical guide provides a comprehensive overview of the in vitro binding characteristics of samidorphan, a novel opioid receptor antagonist, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

This compound is a structurally unique opioid system modulator, chemically derived from naltrexone.[1] It exhibits a distinct pharmacological profile, acting as an antagonist at the mu-opioid receptor (MOR) and a partial agonist at the kappa- (KOR) and delta-opioid receptors (DOR).[1][2] Its binding affinity and functional activity at these receptors are critical to its therapeutic mechanism, particularly in its combination with olanzapine to mitigate antipsychotic-induced weight gain.[3][4] This guide focuses on the in vitro characterization of this compound's interaction with the three primary opioid receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound for human opioid receptors has been quantified using radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

This compound demonstrates high, sub-nanomolar affinity for the mu-opioid receptor and robust affinity for the kappa and delta receptors. Compared to naltrexone, this compound has a higher affinity for both MOR and DOR.

| Receptor | Parameter | This compound Value (nM) | Naltrexone Value (nM) |

| Mu (MOR) | Kᵢ | 0.052 (± 0.004) | 0.11 (± 0.006) |

| IC₅₀ | 0.88 (± 0.14) | 4.8 (± 0.42) | |

| Delta (DOR) | Kᵢ | 2.6 (± 0.26) | 60.0 (± 3.2) |

| Kappa (KOR) | Kᵢ | 0.23 (Not Specified) | 0.19 (Not Specified) |

| Data sourced from agonist-stimulated [³⁵S]GTPγS binding assays using membranes from CHO cells expressing human opioid receptors. |

Experimental Protocols

The determination of this compound's in vitro binding affinity and functional activity involves standardized biochemical assays. The following protocols are based on methodologies described in the scientific literature.

3.1. Radioligand Competition Binding Assays for Kᵢ Determination

This assay measures the affinity of a test compound (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one type of the human opioid receptor (MOR, DOR, or KOR) are used. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate a membrane protein fraction.

-

Assay Components:

-

Receptor Source: Membrane preparations from CHO cells expressing the specific human opioid receptor subtype.

-

Radioligands:

-

MOR: [³H]DAMGO ((D-Ala², N-MePhe⁴, Gly-ol)-enkephalin)

-

DOR: [³H]naltrindole

-

KOR: [³H]U69,593

-

-

Test Compound: this compound at varying concentrations.

-

-

Incubation: The membrane protein is incubated in a buffer solution with the specific radioligand and varying concentrations of this compound. The mixture is allowed to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

3.2. [³⁵S]GTPγS Functional Assays for IC₅₀ Determination

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, catalyze the exchange of GDP for GTP on the α-subunit of the G-protein.

-

Assay Principle: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the activation of G-proteins. In the presence of an agonist, the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.

-

Procedure:

-

Membranes from CHO cells expressing the human opioid receptor are co-incubated with a specific agonist and varying concentrations of this compound.

-

MOR Agonist: DAMGO

-

DOR Agonist: SNC 80

-

KOR Agonist: U50,488

-

-

[³⁵S]GTPγS is added to the reaction mixture.

-

Following incubation, the reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

-

Data Analysis: The results are plotted as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the concentration of this compound. The IC₅₀ value is determined from this dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental and signaling concepts.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Antagonism of Mu-Opioid Receptor (MOR) signaling by this compound.

References

- 1. A Review of this compound: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. In vivo Characterization of the Opioid Receptor-Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic and Pharmacodynamic Profile of Samidorphan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan is a novel opioid receptor antagonist that has garnered significant interest for its unique pharmacological profile and its role in mitigating adverse effects associated with certain antipsychotic medications.[1][2] Structurally related to naltrexone, this compound exhibits a distinct binding affinity and functional activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, offering insights into its mechanism of action and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacodynamic Profile

This compound's pharmacodynamic profile is characterized by its interaction with the three main opioid receptors. In vitro studies have demonstrated its high-affinity binding to all three receptor subtypes.[2] Functionally, it acts as a potent antagonist at the µ-opioid receptor and a partial agonist at the κ- and δ-opioid receptors. This mixed antagonist/partial agonist profile contributes to its unique therapeutic effects, particularly in the context of its combination with olanzapine to reduce weight gain and metabolic dysfunction.

Receptor Binding Affinity

The binding affinity of this compound to human opioid receptors has been quantified in various in vitro studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor | This compound Ki (nM) | Reference |

| Mu (µ) | 0.052 ± 0.0044 | |

| Kappa (κ) | 0.23 ± 0.018 | |

| Delta (δ) | 2.7 ± 0.36 |

In Vivo Receptor Occupancy in Rats

Preclinical studies in rats have been conducted to determine the in vivo receptor occupancy of this compound at clinically relevant concentrations. These studies provide a crucial link between plasma/brain concentrations and target engagement.

| Receptor | This compound EC50 (nM) | % Occupancy at 23.1 nM Unbound Brain Concentration | Reference |

| Mu (µ) | 5.1 | 93.2% | |

| Kappa (κ) | 42.9 | 41.9% | |

| Delta (δ) | 54.7 | 36.1% |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, which have informed its clinical development. These studies have characterized its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Pharmacokinetic Parameters in Preclinical Models and Humans

| Parameter | Value | Species/Context | Reference |

| Oral Bioavailability | 69% | Human | |

| Elimination Half-life (t½) | 7-11 hours | Human | |

| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | Human | |

| Plasma Protein Binding | 23-33% | Human | |

| Volume of Distribution (Vd) | 336.59 ± 75.42 L to 557.6 ± 120.51 L | Human (single 10 mg oral dose) | |

| Clearance | 35-45 L/h | Human |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the modulation of opioid receptor signaling. At the µ-opioid receptor, it acts as an antagonist, blocking the effects of endogenous opioids. At the κ- and δ-opioid receptors, it exhibits partial agonism. The opioid system is known to play a role in reward, feeding behavior, and metabolism. By antagonizing the µ-opioid receptor, this compound is thought to mitigate the weight gain and metabolic dysregulation associated with olanzapine.

Caption: this compound's interaction with opioid receptors and its functional effects.

Experimental Protocols

In Vitro Receptor Binding Affinity Assays

Detailed methodologies for in vitro binding assays are crucial for understanding the affinity of a compound for its target receptors.

Objective: To determine the binding affinity (Ki) of this compound for the human µ, κ, and δ opioid receptors.

General Protocol Outline:

-

Receptor Preparation: Membranes from cells stably expressing the recombinant human µ, κ, or δ opioid receptors are prepared.

-

Radioligand Binding: A specific radioligand for each receptor subtype is used (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, and [³H]DPDPE for δ).

-

Competition Assay: Increasing concentrations of unlabeled this compound are incubated with the receptor preparation and the radioligand.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Studies in Rats

These studies are designed to measure the extent to which a drug binds to its target receptors in a living organism.

Objective: To determine the in vivo brain receptor occupancy of this compound at the µ, κ, and δ opioid receptors in rats at clinically relevant concentrations.

Caption: Workflow for in vivo receptor occupancy studies of this compound in rats.

Experimental Protocol Details:

-

Animals: Male rats are used for these studies.

-

Drug Administration: this compound is administered subcutaneously at various doses to achieve a range of plasma and brain concentrations.

-

Tracer Administration: A mixture of specific tracers for each opioid receptor subtype is injected to measure the available binding sites.

-

Sample Collection: At predetermined time points after dosing, blood and brain tissue are collected.

-

Bioanalysis: The concentrations of this compound and the tracers in the plasma and brain are quantified using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-MS/MS).

-

Data Analysis: Receptor occupancy is calculated by comparing the amount of tracer binding in the brains of this compound-treated animals to that in vehicle-treated control animals. The relationship between unbound brain drug concentration and receptor occupancy is then used to determine the EC50.

Conclusion

The preclinical data for this compound reveal a unique and compelling pharmacological profile. Its high-affinity binding to and potent antagonism of the µ-opioid receptor, coupled with partial agonism at κ- and δ-opioid receptors, underpins its therapeutic utility. The favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing, further support its clinical application. The detailed understanding of its preclinical PK/PD profile has been instrumental in the successful development of this compound in combination with olanzapine for the treatment of schizophrenia and bipolar I disorder. This technical guide provides a foundational understanding of this compound's preclinical characteristics, which can inform further research and development efforts in the field of neuropsychopharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of 3-Carboxamido-4-hydroxynaltrexone (Samidorphan): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and chemical synthesis of 3-carboxamido-4-hydroxynaltrexone, also known as samidorphan (formerly ALKS 33 or RDC-0313). This compound is a novel opioid receptor antagonist with a unique in vitro profile of mu (µ)-opioid receptor antagonism and partial agonism at the kappa (κ) and delta (δ)-opioid receptors.[1] Developed to address the limitations of earlier opioid modulators, its discovery stemmed from a systematic effort to improve the pharmacokinetic properties of naltrexone-related compounds. This document details the key scientific milestones, presents a step-by-step chemical synthesis pathway, summarizes critical quantitative data, and provides detailed experimental protocols for the characterization of this compound.

Discovery and Rationale

The discovery of this compound was the result of a dedicated research program led by Professor Mark Wentland and his team at Rensselaer Polytechnic Institute, with the goal of identifying long-acting, orally bioavailable medications for the treatment of opioid and cocaine use disorders.[2][3][4] The research focused on modifying the structure of existing opioid antagonists like cyclazocine and naltrexone to improve their metabolic stability, particularly by replacing the metabolically labile phenolic hydroxyl group.[2]

The biological evaluation of the novel compounds was conducted in collaboration with Professor Jean Bidlack at the University of Rochester. This collaborative effort led to the identification of this compound as a promising drug candidate with high oral bioavailability and a longer half-life compared to naltrexone. In 2006, Alkermes licensed this compound from Rensselaer Polytechnic Institute and continued its development. This compound was found to mitigate the weight gain associated with the antipsychotic agent olanzapine, leading to the development and eventual FDA approval of a combination product, LYBALVI™, for the treatment of schizophrenia and bipolar I disorder.

Chemical Synthesis Pathway

The synthesis of this compound commences with the commercially available opioid antagonist, naltrexone. The multi-step process involves key transformations to introduce the 3-carboxamido and 4-hydroxy functionalities.

A logical workflow for the synthesis is as follows:

Caption: Chemical Synthesis Workflow for this compound.

The key steps in the synthesis of this compound are:

-

Protection of the Ketone: The ketone group of naltrexone is protected as a ketal.

-

Triflate Formation: The protected intermediate undergoes triflate formation to generate a reactive intermediate.

-

Palladium-Mediated Aminocarbonylation: A palladium-catalyzed aminocarbonylation reaction is employed to introduce the carboxamide group.

-

Acidic Removal of the Acetal: The protecting group on the ketone is removed under acidic conditions.

-

Reductive Cleavage: The resulting intermediate is subjected to reductive cleavage to yield the final phenol structure of this compound.

-

Salt Formation: this compound is then converted to its malate salt.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro binding affinities, in vivo receptor occupancy, and pharmacokinetic properties.

Table 1: In Vitro Opioid Receptor Binding Affinities of this compound

| Receptor | Ki (nM) |

| Mu (µ) | 0.052 |

| Kappa (κ) | 0.23 |

| Delta (δ) | 2.7 |

| (Data sourced from PubChem) |

Table 2: In Vivo Opioid Receptor Occupancy of this compound in Rats

| Receptor | EC50 (nM) |

| Mu (µ) | 5.1 |

| Kappa (κ) | 42.9 |

| Delta (δ) | 54.7 |

| (Data sourced from PubMed Central) |

Table 3: Pharmacokinetic Properties of this compound in Healthy Volunteers

| Parameter | Value |

| Absolute Oral Bioavailability | 69% |

| Time to Maximum Concentration (Tmax) | 1-2 hours |

| Elimination Half-life | 7-11 hours |

| Plasma Clearance (intravenous) | 33.7 L/h |

| Volume of Distribution (intravenous) | 341 L |

| (Data compiled from multiple sources) |

Experimental Protocols

[35S]GTPγS Binding Assay for Opioid Receptor Activation

This functional assay is used to determine the potency and efficacy of a ligand in activating G protein-coupled receptors (GPCRs) like the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.

Caption: [35S]GTPγS Binding Assay Workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Crude membrane fractions are prepared from cells (e.g., CHO or HEK-293 cells) stably expressing the human µ, δ, or κ opioid receptor.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., using a Bradford assay). Membranes are stored at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), the test compound (this compound) at various concentrations, and the cell membrane suspension.

-

Add GDP to the wells.

-

Pre-incubate the plate at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS to each well.

-

Incubate the plate to allow for binding.

-

Terminate the reaction by rapid filtration through a filter plate (e.g., Unifilter GF/B).

-

Wash the filters with ice-cold wash buffer.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity using a scintillation counter.

-

Subtract non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding as a percentage of the maximal response of a full agonist against the logarithm of the compound concentration to determine EC50 and Emax values.

-

In Vivo Receptor Occupancy using LC-MS/MS

This method is used to determine the extent to which a drug binds to its target receptor in a living organism. It involves the administration of a tracer compound and the test drug, followed by the quantification of the tracer in specific brain regions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

Samidorphan's role as a mu-opioid receptor antagonist and partial agonist at kappa/delta receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samidorphan (3-carboxamido-4-hydroxynaltrexone) is a novel opioid receptor modulator with a distinct pharmacological profile, characterized by its potent antagonist activity at the mu (µ)-opioid receptor and partial agonist activity at the kappa (κ)- and delta (δ)-opioid receptors.[1] This unique combination of activities has led to its development and FDA approval in combination with olanzapine (Lybalvi®) to mitigate antipsychotic-induced weight gain.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding and functional characteristics at the three main opioid receptor subtypes. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of this compound and other mixed-activity opioid receptor ligands.

Introduction

The endogenous opioid system, comprising the µ, κ, and δ receptors, is a critical regulator of numerous physiological processes, including pain, mood, and reward.[1] Pharmacological modulation of this system has been a cornerstone of pain management for decades; however, the therapeutic utility of opioid agonists is often limited by adverse effects such as respiratory depression, dependence, and euphoria. This compound represents a nuanced approach to opioid receptor modulation, combining µ-opioid receptor antagonism with partial agonism at κ- and δ-opioid receptors.[3] This profile is thought to contribute to its clinical effects, including the attenuation of weight gain associated with atypical antipsychotics like olanzapine.[4] Understanding the precise quantitative pharmacology and the underlying signaling mechanisms of this compound is crucial for elucidating its therapeutic actions and exploring its potential in other clinical applications.

Quantitative Pharmacology of this compound

The interaction of this compound with opioid receptors has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative view of its affinity and functional activity across the µ, κ, and δ receptors.

Table 1: In Vitro Binding Affinity of this compound for Human Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |

| Mu (µ) | 0.052 ± 0.0044 | Naltrexone (Ki = 0.11 nM) |

| Kappa (κ) | 0.23 ± 0.018 | Naltrexone (Ki = 0.19 nM) |

| Delta (δ) | 2.7 ± 0.36 | Naltrexone (Ki = 60.0 nM) |

| Data compiled from multiple in vitro studies. |

Table 2: In Vitro Functional Activity of this compound at Human Opioid Receptors

| Receptor Subtype | Parameter | Value | Functional Activity |

| Mu (µ) | IC50 (nM) | 0.88 | Antagonist |

| Imax (%) | 92 | ||

| Emax (%) | 3.8 | Very Weak Partial Agonist / Antagonist | |

| Kappa (κ) | EC50 (nM) | 3.3 | Partial Agonist |

| Emax (%) | 36 | ||

| IC50 (nM) | 38 | ||

| Imax (%) | 57 | ||

| Delta (δ) | EC50 (nM) | 1.5 | Partial Agonist |

| Emax (%) | 35 | ||

| IC50 (nM) | 6.9 | ||

| Imax (%) | 56 | ||

| EC50 (half-maximal effective concentration) and Emax (maximum effect) values are indicative of agonist activity, while IC50 (half-maximal inhibitory concentration) and Imax (maximum inhibition) values reflect antagonist activity. |

Table 3: In Vivo Receptor Occupancy of this compound in Rat Brain

| Receptor Subtype | EC50 (nM) |

| Mu (µ) | 5.1 |

| Kappa (κ) | 42.9 |

| Delta (δ) | 54.7 |

| EC50 values represent the unbound brain concentration of this compound required to achieve 50% receptor occupancy. |

Signaling Pathways

This compound's activity at κ- and δ-opioid receptors as a partial agonist involves the activation of intracellular signaling cascades. Both κ- and δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.

Kappa-Opioid Receptor Signaling

Upon activation by a partial agonist like this compound, the κ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

- 1. A Review of this compound: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, an opioid receptor antagonist, attenuates drug-induced increases in extracellular dopamine concentrations and drug self-administration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early-Phase Clinical Trial Results for Samidorphan Monotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for samidorphan administered as a monotherapy. The information is compiled from publicly available data from Phase I and proof-of-concept studies, focusing on the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound when administered alone.

Introduction

This compound (formerly known as ALKS 33) is a novel opioid receptor antagonist. While it is now approved in combination with olanzapine to mitigate antipsychotic-induced weight gain, its initial clinical development included studies of this compound as a monotherapy. These early-phase trials in healthy volunteers were crucial in establishing the foundational pharmacokinetic and safety profile of the compound. This document synthesizes the available data from these monotherapy studies.

Mechanism of Action

This compound acts primarily as an antagonist at the μ-opioid receptor and as a partial agonist at the κ- and δ-opioid receptors. Its therapeutic effect in mitigating olanzapine-induced weight gain is thought to be mediated through its interaction with the opioid system, which is involved in regulating food intake and metabolism.

Below is a simplified representation of this compound's primary mechanism of action at the cellular level.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound monotherapy have been characterized in Phase I studies involving healthy adult volunteers. These studies assessed single ascending doses and multiple ascending doses.

Single Ascending Dose Studies

In a Phase I, randomized, double-blind, placebo-controlled study, single ascending oral doses of this compound ranging from 3.7 mg to 55.7 mg were administered to healthy adult volunteers[1]. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~1 hour | [1][2] |

| Elimination Half-Life (t½) | ~7 to 9 hours | [1][3] |

| Area Under the Curve (AUC) | Increased with increasing dose | |

| Absolute Oral Bioavailability | 69% | |

| Apparent Volume of Distribution (Vd/F) | 336.59 ± 75.42 L to 557.6 ± 120.51 L (for a single 10 mg dose) | |

| Plasma Protein Binding | 23% to 33% |

Multiple Ascending Dose Studies

A separate Phase I study evaluated multiple ascending doses of 10 mg or 20 mg of this compound administered daily for 7 days in healthy adults.

| Parameter | Value | Reference |

| Steady State | Approached by day 6, achieved by day 7 (10 mg dose) | |

| Accumulation Ratio | <1.65 |

Metabolism and Excretion

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP enzymes. The major metabolites are not thought to contribute significantly to the pharmacological effects of the drug. Excretion is primarily renal, with about 67% of the administered dose eliminated in the urine as both unchanged drug and metabolites.

Experimental Protocols

Single and Multiple Ascending Dose Pharmacokinetic Study

-

Study Design: A randomized, double-blind, placebo-controlled, ascending dose study in healthy adult volunteers.

-

Population: 16 healthy adults in the single-dose phase and 30 in the multiple-dose phase.

-

Intervention:

-

Single ascending oral doses of this compound (3.7 mg to 55.7 mg) or placebo.

-

Multiple ascending oral doses of this compound (10 mg or 20 mg) or placebo administered daily for 7 days.

-

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of this compound.

-

Analytical Method: Plasma concentrations of this compound were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Abuse Potential Study

-

Study Design: A Phase I, double-blind, double-dummy, active- and placebo-controlled, crossover study.

-

Population: 47 healthy, non-dependent, recreational opioid users.

-

Intervention: Single doses of this compound (10 mg or 30 mg), placebo, oxycodone (40 mg), pentazocine (30 mg), and naltrexone (100 mg).

-

Primary Endpoint: Maximum effect (Emax) for "at-the-moment" Drug Liking visual analog scale (VAS) scores.

-

Secondary Endpoints: Emax for "Take Drug Again" and "Overall Drug Liking" VAS scores, and safety assessments.

Safety and Tolerability

Across the early-phase monotherapy studies, this compound was generally well tolerated.

Adverse Events in Healthy Volunteers

The most commonly reported adverse event in the single and multiple ascending dose studies was somnolence. In a proof-of-concept study that included a this compound monotherapy arm, nausea was observed.

| Adverse Event | Frequency | Reference |

| Somnolence | Most common | |

| Nausea | Observed |

Abuse Potential

In a dedicated human abuse potential study, this compound at doses up to 30 mg demonstrated a lack of abuse potential.

-

"At-the-moment" Drug Liking scores for both 10 mg and 30 mg doses of this compound were similar to placebo and naltrexone, and significantly lower than the active controls oxycodone and pentazocine.

-

"Take Drug Again" scores for this compound were higher than placebo but similar to the non-scheduled opioid antagonist naltrexone.

-

Adverse events related to abuse potential occurred less frequently with this compound compared to the active opioid controls.

Conclusion

The early-phase clinical trials of this compound as a monotherapy established a pharmacokinetic profile suitable for once-daily dosing, with rapid absorption and a half-life of approximately 7 to 9 hours. The compound was generally well tolerated in healthy volunteers, with somnolence being the most frequently reported adverse event. Importantly, dedicated studies have indicated a low potential for abuse. These foundational data on this compound monotherapy were instrumental in guiding its further development, ultimately leading to its approval in a combination product. This guide provides researchers and drug development professionals with a concise yet detailed summary of the initial clinical findings for this novel opioid receptor antagonist.

References

- 1. Single- and multiple-dose pharmacokinetics of this compound, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Pharmacokinetics of this compound in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

A Deep Dive into the Structural and Functional Nuances of Samidorphan and Naltrexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural relationship and multifaceted differences between samidorphan and naltrexone. Both molecules are opioid receptor antagonists with significant therapeutic applications, yet their distinct pharmacological profiles give rise to different clinical uses and outcomes. This document will explore their chemical structures, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Structural Relationship: A Tale of Two Analogs

This compound is a structural analog of naltrexone, specifically 3-carboxamido-4-hydroxynaltrexone.[1][2][3] This chemical modification, the addition of a carboxamido group at the 3-position and a hydroxyl group at the 4-position of the morphinan ring, is the primary structural differentiator that drives the significant variations in their pharmacological profiles.

Below is a visual representation of their chemical structures, highlighting the key difference.

Receptor Binding Affinity and Functional Activity: A Profile of Nuances

The primary mechanism of action for both this compound and naltrexone is opioid receptor antagonism.[4][5] However, their affinity and functional activity at the three major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—differ significantly.

This compound is a potent µ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors. In contrast, naltrexone is primarily a µ-opioid receptor antagonist, with some antagonist activity at the κ-opioid receptor and significantly lower affinity for the δ-opioid receptor. These differences in receptor interaction are fundamental to their distinct clinical effects.

Data Presentation: Quantitative Comparison of Receptor Binding

The following tables summarize the in vitro binding affinities (Ki) and in vivo receptor occupancy of this compound and naltrexone.

| Receptor | This compound Ki (nM) | Naltrexone Ki (nM) |

| Mu (µ) | 0.052 ± 0.0044 | 0.11 (0.006) |

| Kappa (κ) | 0.23 ± 0.018 | - |

| Delta (δ) | 2.7 ± 0.36 | 60.0 (3.2) |

| Receptor | This compound In Vivo Occupancy (%) at 23.1 nM | Naltrexone In Vivo Occupancy (%) at 33.5 nM |

| Mu (µ) | 93.2 | 79.4 |

| Kappa (κ) | 41.9 | 9.4 |

| Delta (δ) | 36.1 | No binding detected |

Pharmacokinetics: The Impact of Structure on Systemic Exposure

The structural modification of this compound leads to a markedly different pharmacokinetic profile compared to naltrexone, particularly in terms of oral bioavailability.

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Naltrexone |

| Oral Bioavailability | ~69% | 5-40% |

| Half-life (t½) | 7-11 hours | ~4 hours |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 1-2 hours |

| Metabolism | Primarily by CYP3A4 | Extensive first-pass metabolism |

The higher and more consistent oral bioavailability of this compound makes it more suitable for once-daily oral administration. Naltrexone's low and variable oral bioavailability is a significant clinical limitation.

Pharmacodynamics and Clinical Implications: From Bench to Bedside

The differences in receptor binding and pharmacokinetics translate to distinct pharmacodynamic effects and clinical applications.

This compound: Its unique profile as a µ-opioid antagonist and κ/δ-opioid partial agonist is leveraged in combination with the atypical antipsychotic olanzapine. This combination aims to mitigate olanzapine-induced weight gain while maintaining antipsychotic efficacy. The interaction with κ- and δ-opioid receptors may play a role in its metabolic effects.

Naltrexone: As a potent µ-opioid antagonist, naltrexone is primarily used in the management of alcohol and opioid use disorders. It blocks the euphoric effects of opioids and reduces alcohol craving.

Experimental Protocols: Unveiling the Differences

The distinct pharmacological properties of this compound and naltrexone have been characterized through a variety of in vitro and in vivo experimental protocols.

In Vitro Functional Assays for Opioid Receptor Activity

-

Objective: To determine the functional activity (antagonism, partial agonism) of the compounds at specific opioid receptor subtypes.

-

General Protocol Outline:

-

Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.

-

Assay Principle (e.g., cAMP Inhibition Assay):

-

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cells are pre-treated with the antagonist (this compound or naltrexone) at various concentrations.

-

A known opioid agonist is then added to stimulate the receptors.

-

The intracellular cAMP levels are measured using techniques like luminescence-based assays.

-

-

Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP is quantified to determine its potency (IC50) and efficacy.

-

In Vivo Receptor Occupancy Studies

-

Objective: To measure the extent to which this compound and naltrexone bind to opioid receptors in the brain at clinically relevant concentrations.

-

General Protocol Outline (as conducted in rats):

-

Animal Model: Male Sprague Dawley rats are often used.

-

Drug Administration: Animals are administered with this compound or naltrexone at doses that achieve plasma concentrations comparable to those observed in humans at therapeutic doses.

-

Radiotracer Administration: A radiolabeled tracer with known affinity for the target opioid receptors is administered intravenously.

-

Tissue Collection and Analysis: At a predetermined time point, brain tissue is collected. The amount of radiotracer binding to the receptors is measured. The reduction in radiotracer binding in the presence of the test compound indicates the level of receptor occupancy.

-

Quantification: Techniques such as ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry are used to quantify the concentration of the unlabeled drug and the radiotracer in the brain tissue.

-

References

Preclinical Evidence for Samidorphan's Mitigation of Olanzapine-Induced Weight Gain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence demonstrating the effects of samidorphan on olanzapine-induced weight gain and metabolic dysregulation. The following sections detail the quantitative outcomes from key animal studies, the experimental protocols employed, and the implicated physiological pathways.

Quantitative Data Summary

The combination of olanzapine and this compound, known as ALKS 3831, has been evaluated in multiple preclinical models to determine if the addition of this compound, an opioid receptor antagonist, can mitigate the weight gain and metabolic side effects associated with olanzapine.[1][2] Preclinical studies in rats and non-human primates have shown that co-administration of this compound with olanzapine attenuates weight gain, reduces adiposity, and normalizes some metabolic parameters.[1][2][3]

Body Weight and Composition in Rats

Chronic administration of olanzapine to rats resulted in a significant increase in the rate of weight gain and a shift in body composition towards increased adipose mass. The co-administration of this compound was found to attenuate these effects.

Table 1: Effects of Chronic Olanzapine and this compound Administration on Body Weight and Adipose Mass in Female Rats (28-Day Study)

| Treatment Group | Change in Rate of Weight Gain ( g/day ) | Adipose Mass (% of Body Weight) |

| Vehicle Control | Baseline | Baseline |

| Olanzapine | Increased (p < 0.001) | Increased (p < 0.001) |

| This compound | Decreased (p < 0.01) | Not specified |

| Olanzapine + this compound | Attenuated increase (p < 0.05 vs. Olanzapine) | Normalized |

Source: Cunningham et al., 2019

Metabolic Parameters in Rats

To investigate the effects on metabolism independent of weight changes, hyperinsulinemic euglycemic clamp studies were conducted. Olanzapine was shown to induce insulin insensitivity, which was partially reversed by this compound.

Table 2: Effects of Olanzapine and this compound on Glucose Metabolism in Female Rats

| Treatment Group | Hepatic Insulin Sensitivity | Glucose Uptake in Muscle | Glucose Uptake in Adipose Tissue | Whole-Body Glucose Clearance |

| Vehicle Control | Baseline | Baseline | Baseline | Baseline |

| Olanzapine | Decreased | Decreased | Increased | Decreased |

| This compound | No restoration | Normalized | Normalized | Normalized |

| Olanzapine + this compound | No restoration | Normalized | Normalized | Normalized |

Source: Cunningham et al., 2019

Findings in Non-Human Primates

Studies in female cynomolgus monkeys mirrored the results observed in rats, demonstrating that this compound can attenuate olanzapine-induced weight gain and adiposity in a primate model.

Experimental Protocols

The preclinical findings are based on a series of well-defined experiments in rats and non-human primates.

Chronic Administration Study in Rats

-

Animal Model: Male and female Sprague-Dawley rats.

-

Drug Administration:

-

Olanzapine (100 mg/kg) was administered via subcutaneous injection.

-

This compound was delivered via subcutaneous infusion at a rate of 2.5 μL/h (16 mg/mL for females, 50 mg/mL for males).

-

Treatments were administered alone or in combination for 28 days.

-

-

Key Measurements:

-

Body weight was monitored regularly to determine the rate of weight gain.

-

Body composition (adipose mass) was assessed at the end of the study.

-

Hyperinsulinemic Euglycemic Clamp Study in Rats

-

Animal Model: Female Sprague-Dawley rats.

-

Objective: To assess insulin sensitivity and glucose metabolism before significant changes in body weight occurred.

-

Procedure: This technique involves infusing insulin at a constant rate while maintaining blood glucose at a normal level through a variable glucose infusion. The amount of glucose required to maintain euglycemia is a measure of insulin sensitivity.

-

Tissue-Specific Glucose Uptake: The study also measured glucose utilization in specific tissues, such as muscle and adipose tissue, to pinpoint the metabolic effects of the drugs.

Signaling Pathways and Mechanisms of Action

The mechanism by which this compound mitigates olanzapine-induced weight gain is believed to involve the modulation of the opioid system, which plays a role in regulating feeding behavior and metabolism. Olanzapine's effects on weight gain are complex and are thought to involve antagonism of various neurotransmitter receptors, including serotonin 5-HT2C and histamine H1 receptors, which can lead to increased appetite and reduced satiety.

This compound, as a μ-opioid receptor antagonist, is thought to counteract some of these effects. Preclinical data suggests that this compound's mitigation of weight gain may not be due to changes in food consumption but rather through the prevention of olanzapine-induced insulin resistance and by blocking glucose uptake in adipose tissue.

Below are diagrams illustrating the proposed mechanisms and experimental workflow.

Caption: Proposed mechanism of this compound's mitigation of olanzapine's effects.

Caption: General experimental workflow for preclinical evaluation.

References

- 1. This compound mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Characterization of Samidorphan's Opioid Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo characterization of samidorphan's binding profile at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, a novel opioid antagonist, is structurally related to naltrexone but exhibits a distinct pharmacokinetic and pharmacodynamic profile.[1][2] It is a key component in the combination medication with olanzapine, designed to mitigate antipsychotic-induced weight gain while maintaining efficacy for the treatment of schizophrenia and bipolar I disorder.[3][4][5] This document details the quantitative binding data, experimental methodologies employed for in vivo characterization, and visual representations of relevant pathways and workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative data that define this compound's interaction with opioid receptors.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor | Binding Affinity (Ki) [nM] |

| Mu (µ) Opioid Receptor (MOR) | 0.052 ± 0.0044 |

| Kappa (κ) Opioid Receptor (KOR) | 0.23 ± 0.018 |

| Delta (δ) Opioid Receptor (DOR) | 2.7 ± 0.36 |

| Data sourced from numerous in vitro studies. |

Table 2: In Vivo Opioid Receptor Occupancy of this compound in Rats at Clinically Relevant Concentrations

| Receptor | Unbound Brain Concentration (nM) | Receptor Occupancy (%) |

| Mu (µ) Opioid Receptor (MOR) | 23.1 | 93.2 |

| Kappa (κ) Opioid Receptor (KOR) | 23.1 | 41.9 |

| Delta (δ) Opioid Receptor (DOR) | 23.1 | 36.1 |

| These concentrations in rats are designed to mimic the levels observed in humans at clinically relevant oral doses. |

Table 3: In Vivo EC50 Values for this compound's Opioid Receptor Occupancy in Rats

| Receptor | EC50 (nM) |

| Mu (µ) Opioid Receptor (MOR) | 5.1 |

| Kappa (κ) Opioid Receptor (KOR) | 42.9 |

| Delta (δ) Opioid Receptor (DOR) | 54.7 |

| The EC50 value represents the concentration of a drug that gives half-maximal response. |

Experimental Protocols

The in vivo characterization of this compound's opioid receptor binding profile has been predominantly established through nonclinical studies in rat models. A key methodology for determining receptor occupancy is detailed below.

Protocol: In Vivo Brain Receptor Occupancy Measurement in Rats

1. Animal Model and Dosing:

-

Male Sprague Dawley rats are utilized for the studies.

-

Animals are administered this compound to achieve total and unbound plasma and brain concentrations that are representative of levels observed in humans at clinically relevant oral doses. The targeted plasma concentration for this compound is often around 46.1 ng/mL, corresponding to a 10 mg oral dose in humans.

2. Brain Tissue Harvesting:

-

At a predetermined time point after drug administration, animals are euthanized.

-

The brain is rapidly excised and dissected to isolate specific regions of interest known for high expression of opioid receptors.

3. Quantification of Receptor Occupancy:

-

Brain receptor occupancy at MOR, DOR, and KOR is measured using advanced analytical techniques.

-

Ultra-performance liquid chromatography (UPLC) coupled with high-resolution accurate-mass mass spectrometry (HRAMS) is employed for the precise quantification of this compound bound to the receptors.

4. Data Analysis:

-

A dose-dependent increase in this compound occupancy is typically observed.

-

The data is used to calculate key parameters such as the percentage of receptor occupancy at specific concentrations and the EC50 for each receptor subtype.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's pharmacology and the experimental procedures used for its characterization.

References

- 1. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

The Modulatory Role of Samidorphan on the Mesolimbic Reward System: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence detailing the effects of samidorphan, a novel opioid receptor antagonist, on the mesolimbic reward system in animal models. The document synthesizes key findings from pivotal studies, focusing on quantitative data, detailed experimental methodologies, and the underlying neurobiological mechanisms.

Core Mechanism of Action: Opioid Receptor Antagonism

This compound is a distinct opioid receptor modulator, primarily functioning as a μ-opioid receptor antagonist, with partial agonist activity at the κ- and δ-opioid receptors.[1][2][3] Its interaction with the mesolimbic reward system is predominantly driven by its antagonist activity at the μ-opioid receptor, which is strategically located on GABAergic interneurons within the ventral tegmental area (VTA). By blocking the inhibitory effects of endogenous opioids on these interneurons, this compound is hypothesized to modulate the firing of dopaminergic neurons that project to the nucleus accumbens, a key brain region in reward processing.

Attenuation of Drug-Induced Dopamine Release in the Nucleus Accumbens

A cornerstone of understanding this compound's effect on the reward system comes from in vivo microdialysis studies in rats. Research has demonstrated that while this compound alone does not significantly alter basal dopamine levels in the nucleus accumbens shell (NAc-sh), it markedly attenuates the surge in extracellular dopamine induced by various substances of abuse.[4]

Quantitative Data Summary:

| Drug of Abuse | Dose | Peak Dopamine Increase (Vehicle) | Peak Dopamine Increase (this compound 1 mg/kg) | Attenuation of Peak Dopamine Increase |

| Ethanol | 2.5 g/kg, p.o. | ~40% above baseline | Not significantly different from baseline | Attenuated the overall increase |

| Oxycodone | 3 mg/kg, s.c. | ~240% above baseline | Significantly reduced | Attenuated Cmax concentrations |

| Cocaine | 15 mg/kg, i.p. | ~350% above baseline | Significantly reduced | Attenuated Cmax concentrations |

| Amphetamine | 1 mg/kg, i.p. | ~800% above baseline | Significantly reduced | Attenuated Cmax concentrations |

Data synthesized from Cunningham et al., 2021.[4]

Experimental Protocol: In Vivo Microdialysis

-

Animal Model: Male Wistar rats.

-

Surgical Procedure: Rats were anesthetized, and guide cannulae were stereotaxically implanted targeting the NAc-sh.

-

Microdialysis: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF).

-

Drug Administration: this compound or vehicle was administered prior to the administration of the drug of abuse (ethanol, oxycodone, cocaine, or amphetamine).

-

Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Modulation of Drug Self-Administration Behavior

Beyond neurochemical changes, this compound has been shown to influence the reinforcing effects of drugs of abuse in behavioral paradigms.

Key Findings:

-

Ethanol Self-Administration: this compound attenuated fixed-ratio ethanol self-administration in rats.

-

Cocaine Self-Administration: this compound attenuated progressive-ratio cocaine self-administration in rats, suggesting a reduction in the motivational value of the drug.

Experimental Protocol: Drug Self-Administration

-

Animal Model: Male Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers.

-

Procedure:

-

Acquisition: Rats were trained to press a lever to receive intravenous infusions of a drug (e.g., cocaine) or oral access to a substance (e.g., ethanol).

-

Schedules of Reinforcement:

-

Fixed-Ratio (FR): A set number of lever presses is required for each reinforcement.

-

Progressive-Ratio (PR): The number of required lever presses increases with each subsequent reinforcement, providing a measure of the drug's motivational strength.

-

-

-

Drug Administration: this compound or vehicle was administered before the self-administration sessions.

-

Data Collection: The number of lever presses and drug infusions were recorded.

Mitigation of Olanzapine-Induced Weight Gain

This compound's impact on the mesolimbic system also extends to the modulation of reward-related feeding behavior, a key factor in its ability to mitigate olanzapine-induced weight gain.

Quantitative Data Summary:

| Animal Model | Treatment | Duration | Key Finding on Body Weight |

| Female Rats | Olanzapine | 28 days | Significant increase in the rate of weight gain. |

| Olanzapine + this compound | 28 days | Attenuated the olanzapine-induced increase in weight gain. | |

| Male Rats | Olanzapine | 28 days | No significant change in the rate of weight gain, but a significant increase in adipose mass. |

| Olanzapine + this compound | 28 days | Decreased the rate of weight gain compared to olanzapine alone. |

Data synthesized from Cunningham et al., 2019.

Experimental Protocol: Olanzapine-Induced Weight Gain Study

-

Animal Model: Male and female Sprague-Dawley rats.

-

Drug Administration:

-

Olanzapine was administered via subcutaneous injection.

-

This compound was delivered via osmotic mini-pumps for continuous infusion.

-

-

Measurements: Body weight was monitored regularly, and body composition (adipose vs. lean mass) was assessed using techniques like EchoMRI.

In Vivo Receptor Occupancy

The degree to which this compound engages its target receptors in the brain at clinically relevant concentrations has been quantified in rats.

Quantitative Data Summary: Receptor Occupancy in Rat Brain

| Receptor | This compound EC50 (nM) | % Occupancy at 23.1 nM Unbound Brain Concentration |

| μ-Opioid Receptor (MOR) | 5.1 | 93.2% |

| δ-Opioid Receptor (DOR) | 54.7 | 36.1% |

| κ-Opioid Receptor (KOR) | 42.9 | 41.9% |

Data from Tan et al., 2022.

Experimental Protocol: In Vivo Receptor Occupancy

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology: A triple-tracer in vivo receptor occupancy assay was used.

-

Procedure: Rats were administered various doses of this compound. Subsequently, radiolabeled tracers specific for MOR, DOR, and KOR were administered. The displacement of these tracers by this compound was measured to determine receptor occupancy.

-

Analysis: Brain tissue was analyzed using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.

Signaling Pathways

The modulatory effects of this compound on the mesolimbic dopamine system are rooted in its interaction with opioid receptors on GABAergic interneurons in the VTA.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an opioid receptor antagonist, attenuates drug-induced increases in extracellular dopamine concentrations and drug self-administration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of opioid peptides on dopamine release from nucleus accumbens after repeated treatment with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nscpolteksby.ac.id [nscpolteksby.ac.id]

Methodological & Application

Protocol for In Vivo Administration of Samidorphan in Rat Studies

Application Notes for Researchers and Drug Development Professionals

Samidorphan is a novel opioid receptor antagonist that has demonstrated efficacy in mitigating weight gain and metabolic dysfunction associated with antipsychotic medications, particularly olanzapine.[1][2] Primarily functioning as a μ-opioid receptor antagonist, it also exhibits partial agonist activity at κ- and δ-opioid receptors.[3][4] This unique profile makes it a valuable tool for preclinical research in areas such as metabolic disorders, addiction, and psychiatric conditions. This document provides detailed protocols for the in vivo administration of this compound in rat models, based on established research methodologies.

Key Considerations for In Vivo Studies:

-

Vehicle Selection: The choice of vehicle for this compound administration is critical for ensuring drug stability and bioavailability. Sterile saline has been successfully used for subcutaneous administration.[5]

-

Route of Administration: Subcutaneous administration, either through infusion pumps or direct injection, is a common and effective method for delivering this compound in rats. Oral administration is also a viable option, with this compound showing good oral bioavailability.

-

Dose Selection: The appropriate dose of this compound will depend on the specific research question and experimental design. Doses ranging from 0.03 mg/kg to 3.0 mg/kg have been used in subcutaneous injection studies to achieve varying levels of opioid receptor occupancy. For chronic studies involving subcutaneous infusion, concentrations of 16 mg/mL for female rats and 50 mg/mL for male rats have been utilized.

-

Combination Studies: this compound is frequently studied in combination with other drugs, such as olanzapine. In these cases, careful consideration must be given to the timing and route of administration for each compound to achieve the desired pharmacokinetic and pharmacodynamic interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo rat studies involving this compound.

Table 1: this compound Dosing and Administration in Rats

| Parameter | Value | Route of Administration | Study Context | Reference |

| Dose Range (Single Injection) | 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg | Subcutaneous (s.c.) | Receptor Occupancy | |

| Dose (Chronic Infusion) | Female: 16 mg/mL; Male: 50 mg/mL (delivered at 2.5 µL/h) | Subcutaneous (s.c.) Infusion | Mitigation of Olanzapine-Induced Weight Gain | |

| Dose (Behavioral Study) | 0.3 mg/kg | Subcutaneous (s.c.) | Antidepressant-like Activity (in combination with buprenorphine) | |

| Dose (Microdialysis) | 1 mg/kg | Subcutaneous (s.c.) | Attenuation of Drug-Induced Dopamine Increase |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats

| Parameter | Value | Condition | Reference |

| EC50 at MOR | 5.1 nM | In vivo receptor occupancy | |

| EC50 at DOR | 54.7 nM | In vivo receptor occupancy | |

| EC50 at KOR | 42.9 nM | In vivo receptor occupancy | |

| Receptor Occupancy at 23.1 nM (unbound brain concentration) | MOR: 93.2%, DOR: 36.1%, KOR: 41.9% | Clinically relevant concentration | |

| Elimination Half-life | 7-9 hours | Oral administration in humans (provides an estimate) | |

| Steady-State Plasma Concentration (Chronic Infusion) | Female: 48.3 ± 21.8 ng/mL; Male: 47.0 ± 12.3 ng/mL (in combination with olanzapine) | 28-day s.c. infusion |

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound for Receptor Occupancy Studies

This protocol is adapted from studies investigating the in vivo opioid receptor binding profile of this compound.

Materials:

-

This compound powder

-

Sterile saline for injection

-

Appropriate vials and syringes for sterile preparation

-

Male Sprague Dawley rats

-

Animal scale

-

Injection supplies (needles, syringes)

Procedure:

-

Preparation of this compound Solution:

-

On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired highest dose and a standard injection volume (e.g., 1 mL/kg).

-

Prepare serial dilutions from the stock solution to achieve the desired dose range (e.g., 0.03, 0.1, 0.3, 1.0, and 3.0 mg/kg).

-

Ensure all solutions are thoroughly mixed and sterile.

-

-

Animal Handling and Dosing:

-

Acclimate male Sprague Dawley rats to the housing conditions for at least one week prior to the experiment.

-

On the day of the experiment, weigh each rat to determine the precise injection volume.

-

Administer the calculated dose of this compound or vehicle (sterile saline) via subcutaneous injection in the dorsal region.

-

-

Post-Administration Monitoring and Tissue Collection:

-

Observe the animals for any adverse reactions following injection.

-

At a predetermined time point post-administration (e.g., 30 minutes), euthanize the animals according to approved protocols.

-

Collect brain tissue for receptor occupancy analysis using methods such as a triple-tracer assay with ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.

-

Protocol 2: Chronic Subcutaneous Infusion of this compound to Mitigate Olanzapine-Induced Weight Gain

This protocol is based on a study evaluating the metabolic effects of co-administering this compound and olanzapine.

Materials:

-